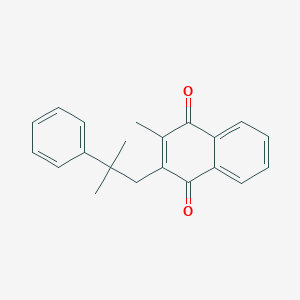![molecular formula C32H34O4 B14415551 1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] CAS No. 86955-48-8](/img/structure/B14415551.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] is a chemical compound with a complex structure that includes two benzyloxybenzene groups connected by a hexane-1,6-diylbis(oxy) linker
Méthodes De Préparation
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] typically involves the reaction of hexane-1,6-diol with 2-(benzyloxy)benzene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hexane-1,6-diylbis(oxy)benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzyloxybenzene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] include:
1,1’-[1,2-Ethanediylbis(oxy)]bis[2-(benzyloxy)benzene]: This compound has a shorter linker (ethane-1,2-diylbis(oxy)) compared to the hexane linker in the target compound.
1,1’-[1,2-Ethanediylbis(oxy)]bis[2-(phenoxy)benzene]: Similar structure but with phenoxy groups instead of benzyloxy groups.
The uniqueness of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] lies in its longer hexane linker, which can influence its chemical reactivity and interactions with molecular targets.
Propriétés
Numéro CAS |
86955-48-8 |
|---|---|
Formule moléculaire |
C32H34O4 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1-phenylmethoxy-2-[6-(2-phenylmethoxyphenoxy)hexoxy]benzene |
InChI |
InChI=1S/C32H34O4/c1(13-23-33-29-19-9-11-21-31(29)35-25-27-15-5-3-6-16-27)2-14-24-34-30-20-10-12-22-32(30)36-26-28-17-7-4-8-18-28/h3-12,15-22H,1-2,13-14,23-26H2 |
Clé InChI |
UFJDLPGIAKSHNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCCCOC3=CC=CC=C3OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


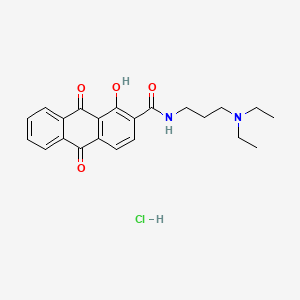
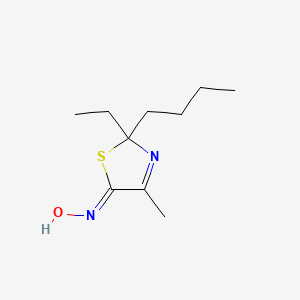
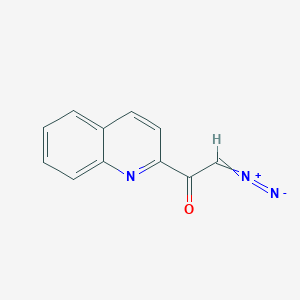
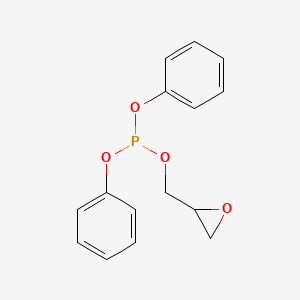
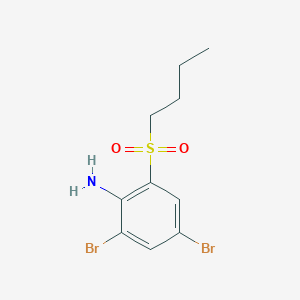
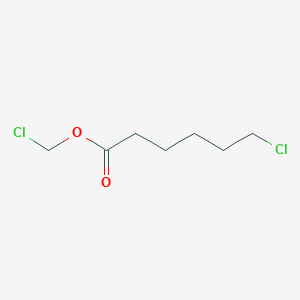
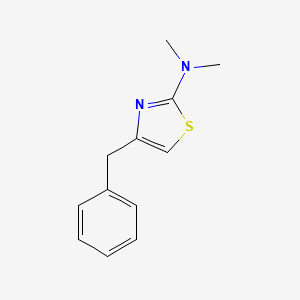
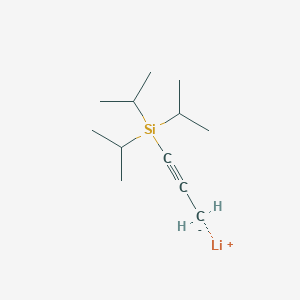

![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
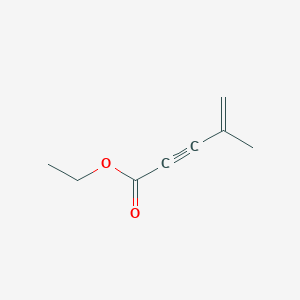

![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
